molecular formula C6H11NO3 B2566792 N-(2,3-dihydroxypropyl)prop-2-enamide CAS No. 42521-68-6

N-(2,3-dihydroxypropyl)prop-2-enamide

Cat. No.: B2566792
CAS No.: 42521-68-6
M. Wt: 145.158
InChI Key: GFHMKLBDCUNICS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,3-dihydroxypropyl)prop-2-enamide can be synthesized via the reaction of acrylamide with glycidol using a base catalyst. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process would likely include:

    Bulk mixing: of reactants.

    Controlled heating: and reaction conditions.

    Purification: through industrial-scale recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydroxypropyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: like sodium borohydride for reduction reactions.

    Acids or bases: for facilitating substitution reactions.

Major Products:

    Quinone derivatives: from oxidation.

    Diols: from reduction.

  • Various substituted amides from substitution reactions.

Mechanism of Action

The mechanism by which N-(2,3-dihydroxypropyl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as proteins. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins, influencing their structure and function. This makes it useful in studying protein-ligand interactions and other biochemical processes.

Comparison with Similar Compounds

    Acrylamide: The parent compound, used in polymer production and research.

    N-(2-hydroxyethyl)acrylamide: Similar structure but with a single hydroxyl group.

    N-(2,3-dihydroxypropyl)acrylamide: Similar but lacks the prop-2-enamide structure.

Uniqueness: N-(2,3-dihydroxypropyl)prop-2-enamide is unique due to its dual hydroxyl groups and amide functionality, which confer specific chemical reactivity and binding properties.

Properties

IUPAC Name

N-(2,3-dihydroxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-6(10)7-3-5(9)4-8/h2,5,8-9H,1,3-4H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHMKLBDCUNICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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